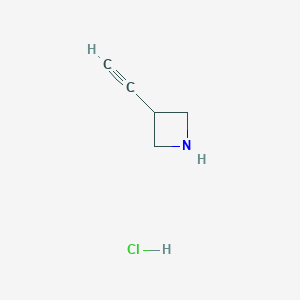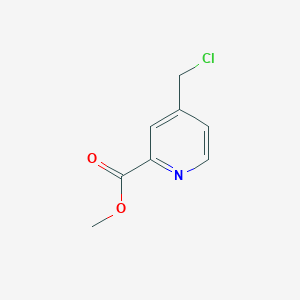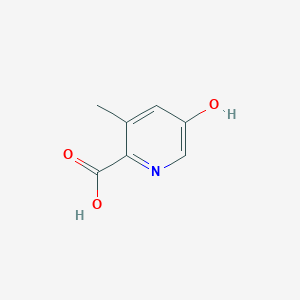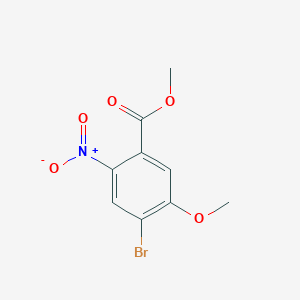
1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
This compound contains an aminophenyl group, a pyrazole ring, and a carboxylic acid group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a similar precursor with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a phenyl ring via a nitrogen atom. The phenyl ring carries an amino group, and the pyrazole ring carries a carboxylic acid group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of amines, carboxylic acids, and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic, and the aromatic ring could contribute to its stability and possibly its reactivity .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, are increasingly utilized in sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for both homogeneous assays and heterogeneous detection. These applications can occur at the interface of the sensing material or within the bulk sample .
Nervous System Research
Researchers have employed 4-(4-Aminophenyl)butyric acid to investigate the impact of drugs on the nervous system. Its unique chemical structure allows for probing neural pathways and understanding drug effects .
Cellular Signaling Pathways
The compound’s properties make it useful for studying cellular signaling pathways. By interacting with specific receptors or enzymes, it sheds light on intracellular communication mechanisms .
Enzyme-Substrate Interactions
Enzymes play a crucial role in biological processes. Researchers have explored how 4-(4-Aminophenyl)butyric acid interacts with enzymes, providing insights into substrate binding and catalytic activity .
Glycated Molecules and Electrophoresis
The compound has been employed in electrophoresis studies, particularly for analyzing glycated molecules. Its use as a building material for microparticles enhances analytical methods, and it has been incorporated into polymers for controlled insulin release .
Biochemical Tools and Cell Labeling
Boronic acids, including this compound, serve as biochemical tools. They interfere with signaling pathways, inhibit enzymes, and facilitate cell delivery systems. Additionally, they find applications in protein manipulation and labeling .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)pyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15;/h1-6H,11H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGLUCUFABSMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)


![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)

![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)



